Perfluorosebacamidine
Overview
Description
Perfluorosebacamidine, also known by its IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide, is a synthetic compound with the molecular formula C10H6F16N4. It is characterized by its high fluorine content, which imparts unique chemical properties such as high thermal stability and resistance to degradation .
Preparation Methods
The synthesis of Perfluorosebacamidine involves a multi-step reaction process. One of the common synthetic routes includes the following steps :
Starting Material: Tetradecanedioic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosafluoro-.
Step 1: Reaction with fluorosulfonic acid (FSO3H).
Step 2: Treatment with ammonia (NH3) in diethyl ether.
Step 3: Dehydration using phosphorus pentoxide (P2O5).
Step 4: Final reaction with liquid ammonia (NH3).
These steps are carried out under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Perfluorosebacamidine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Perfluorosebacamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, especially in designing drugs with enhanced stability and bioavailability.
Industry: It is used in the production of high-performance materials, including coatings and polymers, due to its thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of Perfluorosebacamidine involves its interaction with specific molecular targets. Its high fluorine content allows it to form strong interactions with various biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its unique chemical structure suggests it could interact with enzymes and receptors in novel ways .
Comparison with Similar Compounds
Perfluorosebacamidine can be compared with other perfluorinated compounds such as:
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorooctanoic acid (PFOA)
- Perfluorohexanesulfonic acid (PFHxS)
- Perfluorononanoic acid (PFNA)
- Perfluorobutanesulfonic acid (PFBS)
What sets this compound apart is its unique diimidamide structure, which provides distinct reactivity and stability compared to other perfluorinated compounds .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanediimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F16N4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H3,27,28)(H3,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXXTJKMMCVPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(C(C(C(C(C(C(C(=N)N)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380015 | |
Record name | Perfluorosebacamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865-94-1 | |
Record name | Perfluorosebacamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.